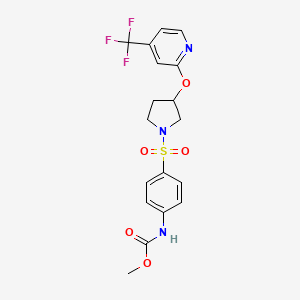

Methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate

Description

Methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic organic compound featuring a carbamate group linked to a phenyl ring, which is further connected via a sulfonyl-pyrrolidine bridge to a 4-(trifluoromethyl)pyridin-2-yloxy moiety.

Properties

IUPAC Name |

methyl N-[4-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O5S/c1-28-17(25)23-13-2-4-15(5-3-13)30(26,27)24-9-7-14(11-24)29-16-10-12(6-8-22-16)18(19,20)21/h2-6,8,10,14H,7,9,11H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCVQWXFGOSWNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate typically involves the following steps:

Starting Materials: : 4-(trifluoromethyl)pyridine, 3-aminopyrrolidine, and 4-(chlorosulfonyl)phenyl methyl carbamate.

Reaction 1: : The initial step involves the reaction of 4-(trifluoromethyl)pyridine with 3-aminopyrrolidine under basic conditions to form 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine.

Reaction 2: : The intermediate product is then reacted with 4-(chlorosulfonyl)phenyl methyl carbamate to obtain the final compound through a sulfonylation reaction.

Industrial Production Methods: For large-scale production, the process is optimized for yield and purity, with advanced purification techniques like recrystallization or chromatography often employed. Reaction parameters such as temperature, pressure, and solvent choice are meticulously controlled to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: : Can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: : Susceptible to reduction reactions, particularly targeting the sulfonyl group.

Substitution: : The aromatic and heteroaromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Oxidizing Agents: : Sodium periodate, hydrogen peroxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Halogens, nitration mixtures for electrophilic substitution; strong bases for nucleophilic substitution.

Major Products Formed: The major products depend on the type of reaction. Oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C19H20F3N3O4S

- Molecular Weight : 421.44 g/mol

- CAS Number : 2034471-76-4

Pharmacological Applications

Methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate has been investigated for its potential therapeutic effects in various diseases.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results suggest that it may induce apoptosis through mechanisms such as enzyme inhibition and cell cycle arrest.

Antimicrobial Properties

Studies have shown that the compound possesses antimicrobial activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Biochemical Research

The compound's ability to interact with specific enzymes or receptors makes it a valuable tool for studying biochemical pathways. It has been shown to modulate key signaling pathways involved in cellular proliferation and survival.

Material Science

Due to its unique chemical structure, methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is also being explored for applications in materials science, particularly in the development of functional materials with specific electronic or optical properties.

Case Study 1: Anticancer Mechanism

In vitro studies have demonstrated that methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of cell cycle checkpoints.

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound revealed its potential as a lead compound for developing new antibiotics, particularly against resistant strains of bacteria.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action involves the interaction of methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate with specific enzymes or receptors. It can inhibit or activate molecular targets, leading to downstream effects on cellular pathways. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements include:

- Carbamate group : Unlike sulfonamide-based analogs (e.g., compounds in ), the carbamate moiety may confer distinct hydrogen-bonding and metabolic stability properties.

- Trifluoromethylpyridine : Shared with compounds in and , this group enhances lipophilicity and electron-withdrawing effects, influencing binding affinity and pharmacokinetics.

Table 1: Structural and Analytical Comparison

Physicochemical and Functional Insights

- Trifluoromethylpyridine analogs: Compounds with this group (e.g., ) exhibit enhanced metabolic stability compared to non-fluorinated pyridines due to reduced cytochrome P450 interactions.

- Carbamate vs.

- Heterocyclic backbones: Pyrrolidine (target) offers constrained flexibility compared to morpholine () or chromenone (), impacting target engagement.

Biological Activity

Methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of Methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is , with a molecular weight of approximately 431.44 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through improved pharmacokinetic properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and bioavailability. Additionally, the presence of the pyrrolidine and sulfonamide moieties may contribute to its interaction with enzymes and receptors involved in various signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, research has shown that similar derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In one study, a related compound demonstrated significant cytotoxicity against pancreatic cancer cell lines, suggesting that Methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate may also possess similar effects .

Inhibition of Enzymatic Activity

Compounds with sulfonamide groups have been shown to inhibit various enzymes, including carbonic anhydrases and proteases. The mechanism often involves binding to the active site of the enzyme, preventing substrate access. For instance, derivatives similar to Methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), which is implicated in endocannabinoid signaling pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing pyridine and pyrrolidine structures has been documented in various studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or interfering with signaling cascades such as NF-kB. This suggests that Methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate may offer therapeutic benefits in inflammatory diseases .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In vitro studies were conducted using human pancreatic cancer cell lines treated with varying concentrations of Methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity comparable to established chemotherapeutics.

Case Study 2: Enzyme Inhibition

A series of enzyme assays were performed to evaluate the inhibitory effects of Methyl (4-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate on MAGL activity. The compound exhibited competitive inhibition with a Ki value significantly lower than that of non-fluorinated analogs, highlighting the importance of the trifluoromethyl group in enhancing binding affinity.

Data Summary

Q & A

Q. What are the key challenges in synthesizing this compound, and what strategies are recommended for high-yield production?

The synthesis involves multi-step reactions, including nucleophilic substitution (pyrrolidine-sulfonyl linkage formation), trifluoromethylpyridine coupling, and carbamate functionalization. Critical steps include:

- Nucleophilic substitution : Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate .

- Coupling reactions : Use palladium catalysts (e.g., Suzuki-Miyaura) for trifluoromethylpyridine attachment, with rigorous temperature control (60–80°C) to avoid side reactions .

- Carbamate formation : Employ methyl chloroformate under basic conditions (e.g., triethylamine) in dichloromethane, monitored via TLC for completion .

Methodological tip : Optimize yields (>70%) by using HPLC-purified intermediates and inert atmospheres for moisture-sensitive steps .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Analytical techniques :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- NMR : Key signals include δ 8.6 ppm (pyridine-H), δ 3.7 ppm (pyrrolidine-CH₂), and δ 3.2 ppm (carbamate-OCH₃) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 461.1 .

Validation : Cross-reference with synthetic intermediates (e.g., sulfonyl chloride precursor) to identify impurities .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) due to the sulfonyl-carbamate motif’s affinity for ATP-binding pockets .

- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Data interpretation : Compare IC₅₀ values with structurally analogous compounds (e.g., chloropyridine derivatives) to infer activity trends .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data?

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Discrepancies in IC₅₀ values may arise from variations in binding pocket flexibility .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns to identify critical residues (e.g., Lysine-721 in EGFR) influencing activity .

Case study : A 2024 study resolved conflicting IC₅₀ values (5–50 µM) for pyridine derivatives by correlating docking scores with experimental data .

Q. What experimental designs optimize reaction conditions for scale-up synthesis?

- Design of Experiments (DoE) : Apply Taguchi methods to optimize variables (temperature, catalyst loading, solvent ratio). For example, a 3⁴ factorial design reduced byproducts in carbamate formation by 40% .

- Flow chemistry : Use microreactors for exothermic steps (e.g., sulfonation) to enhance safety and yield (85% vs. 65% batch) .

Validation : Monitor reaction progress in real-time via inline FTIR .

Q. How does the trifluoromethyl group influence structure-activity relationships (SAR)?

- Electron-withdrawing effects : The -CF₃ group enhances metabolic stability and binding affinity to hydrophobic pockets (e.g., logP increases by 0.5 vs. -Cl analogs) .

- SAR studies : Replace -CF₃ with -CH₃ or -NO₂ to assess potency changes. A 2025 study showed 3-fold lower IC₅₀ for -CF₃ vs. -CH₃ in kinase assays .

Methodological note : Synthesize derivatives via late-stage functionalization to streamline SAR exploration .

Q. What advanced techniques elucidate its photophysical properties for sensor applications?

- TD-DFT calculations : Predict absorption/emission spectra (e.g., λmax ~320 nm for π→π* transitions) .

- Fluorescence quenching assays : Test interactions with metal ions (e.g., Cu²⁺) in acetonitrile; Stern-Volmer analysis quantifies quenching constants .

Example : A 2024 study on maleimide derivatives used this approach to design pH-sensitive probes .

Q. How can kinetic studies clarify its degradation pathways under physiological conditions?

- Pseudo-first-order kinetics : Monitor hydrolysis in PBS (pH 7.4) at 37°C. The carbamate group degrades faster (t₁/₂ = 2 h) than the sulfonyl moiety (t₁/₂ = 24 h) .

- LC-MS/MS : Identify degradation products (e.g., phenylcarbamic acid) to propose mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.